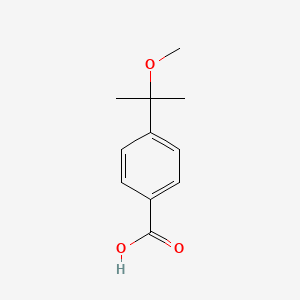

4-(2-Methoxypropan-2-yl)benzoic acid

描述

Systematic IUPAC Nomenclature and CAS Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming substituted aromatic carboxylic acids. The primary International Union of Pure and Applied Chemistry name for this compound is established as this compound, which systematically describes the molecular architecture through identification of the benzoic acid core and the specific substitution pattern. Alternative systematic nomenclature includes the designation 4-(1-methoxy-1-methylethyl)benzoic acid, which describes the same molecular structure using a different systematic approach to naming the tertiary carbon substituent.

The Chemical Abstracts Service registry system has assigned the unique identifier 50604-11-0 to this compound, providing an unambiguous reference for chemical database searches and regulatory documentation. This registry number serves as the definitive identifier within the Chemical Abstracts Service database and facilitates accurate identification across multiple chemical information systems. Additional systematic identifiers include the MDL number MFCD20484015, which provides cross-referencing capabilities within chemical inventory management systems.

Database nomenclature variations include several synonymous names that reflect different systematic naming approaches. The compound appears in chemical databases under multiple designations including SCHEMBL103563 and ZINC88189991, which represent specific database identifiers within chemical screening libraries. These alternative identifiers facilitate compound identification across diverse chemical information platforms and research databases.

| Nomenclature System | Designation | Registry Number |

|---|---|---|

| Primary International Union of Pure and Applied Chemistry Name | This compound | 50604-11-0 |

| Alternative International Union of Pure and Applied Chemistry Name | 4-(1-methoxy-1-methylethyl)benzoic acid | 50604-11-0 |

| Chemical Abstracts Service Registry | Benzoic acid, 4-(1-methoxy-1-methylethyl)- | 50604-11-0 |

| MDL Number | MFCD20484015 | 50604-11-0 |

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₁H₁₄O₃, representing a composition of eleven carbon atoms, fourteen hydrogen atoms, and three oxygen atoms. This molecular composition reflects the structural architecture consisting of a benzene ring system (C₆H₄), a carboxylic acid functional group (COOH), and a 2-methoxypropan-2-yl substituent (C₄H₉O). The molecular weight calculation yields a precise value of 194.23 grams per mole, positioning this compound within the intermediate molecular weight range for substituted benzoic acid derivatives.

The molecular weight analysis reveals significant structural implications for the compound's physical and chemical properties. The addition of the 2-methoxypropan-2-yl substituent contributes approximately 73 grams per mole to the base molecular weight of benzoic acid (122.12 grams per mole), representing a substantial increase that influences solubility characteristics, volatility, and intermolecular interactions. This molecular weight places the compound in a category where both hydrophilic and lipophilic interactions become significant factors in determining overall molecular behavior.

Elemental composition analysis demonstrates a carbon content of approximately 67.9%, hydrogen content of 7.3%, and oxygen content of 24.7% by mass. This elemental distribution reflects the predominance of the aromatic carbon framework while maintaining significant oxygen functionality through the carboxylic acid and methoxy groups. The relatively high carbon-to-oxygen ratio suggests enhanced lipophilicity compared to simpler benzoic acid derivatives.

The molecular formula C₁₁H₁₄O₃ places this compound among several other organic molecules sharing identical elemental composition, including butylparaben, tert-butyl peroxybenzoate, zingerone, and methoxyeugenol. This molecular formula commonality demonstrates the diverse structural possibilities achievable within a defined elemental composition and emphasizes the importance of structural elucidation beyond simple molecular formula determination.

| Molecular Parameter | Value | Units |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₃ | - |

| Molecular Weight | 194.23 | g/mol |

| Carbon Content | 67.9 | % by mass |

| Hydrogen Content | 7.3 | % by mass |

| Oxygen Content | 24.7 | % by mass |

| Melting Point | 119-120 | °C |

Stereochemical Considerations and Isomeric Possibilities

The stereochemical analysis of this compound reveals a molecular architecture devoid of chiral centers, thereby eliminating the possibility of enantiomeric isomerism. The tertiary carbon center within the 2-methoxypropan-2-yl substituent bears three different groups (two methyl groups and one methoxy group), but the presence of two identical methyl substituents prevents the formation of a chiral center. This structural arrangement results in a compound that exists as a single stereoisomeric form without optical activity.

Conformational analysis indicates that the molecule can adopt multiple rotational conformations around the bond connecting the aromatic ring to the tertiary carbon center. These conformational possibilities arise from rotation around the carbon-carbon single bond, allowing the 2-methoxypropan-2-yl substituent to occupy various spatial orientations relative to the benzene ring plane. The steric interactions between the bulky tertiary carbon group and the aromatic system may influence the preferred conformational arrangements and affect molecular properties.

The structural representation through Simplified Molecular Input Line Entry System notation as CC(C)(C1=CC=C(C=C1)C(=O)O)OC provides a unique linear description of the molecular connectivity. This notation system unambiguously describes the bonding pattern and eliminates potential ambiguities in structural interpretation. The International Chemical Identifier string InChI=1S/C11H14O3/c1-11(2,14-3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) provides additional structural verification and enables precise molecular identification across chemical databases.

Isomeric considerations extend to positional isomerism possibilities within the benzoic acid framework. While the current compound features para-substitution, theoretical ortho- and meta-substituted isomers would possess identical molecular formulas but different chemical and physical properties. These positional isomers would represent distinct chemical entities with unique registry numbers and property profiles, emphasizing the importance of precise structural identification in chemical characterization.

Comparative Structural Analysis with Related Benzoic Acid Derivatives

Comparative structural analysis of this compound with related benzoic acid derivatives reveals distinctive features that distinguish it within the broader family of substituted aromatic carboxylic acids. The compound exhibits structural similarities to other para-substituted benzoic acids while maintaining unique characteristics derived from its specific substituent pattern. This comparative examination provides insights into structure-property relationships and positions the compound within the context of established benzoic acid chemistry.

4-tert-Butylbenzoic acid represents a closely related structural analog featuring a tertiary carbon substituent at the para position. This compound, bearing the Chemical Abstracts Service number 98-73-7 and molecular formula C₁₁H₁₄O₂, differs from this compound primarily through the absence of the methoxy functional group. The molecular weight of 4-tert-butylbenzoic acid is 178.23 grams per mole, representing a 16-gram difference attributable to the methoxy group substitution. The melting point of 4-tert-butylbenzoic acid ranges from 166.0 to 168.0 degrees Celsius, significantly higher than the 119-120 degrees Celsius observed for this compound.

4-Isopropylbenzoic acid provides another relevant comparison point, featuring a secondary carbon substituent rather than the tertiary carbon system present in this compound. With the Chemical Abstracts Service number 536-66-3 and molecular formula C₁₀H₁₂O₂, this compound demonstrates reduced molecular complexity while maintaining the para-substitution pattern. The molecular weight of 164.2 grams per mole reflects the smaller substituent size compared to the 2-methoxypropan-2-yl group. This comparison illustrates the progressive structural elaboration possible within the benzoic acid framework.

4-Methoxybenzoic acid represents a simpler analog containing only a methoxy substituent at the para position. This compound, with Chemical Abstracts Service number 100-09-4 and molecular formula C₈H₈O₃, demonstrates the baseline structural complexity achievable through single functional group substitution. The molecular weight of 152.15 grams per mole and melting point range of 182-185 degrees Celsius provide reference points for understanding the effects of structural elaboration in this compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 50604-11-0 | C₁₁H₁₄O₃ | 194.23 | 119-120 |

| 4-tert-Butylbenzoic acid | 98-73-7 | C₁₁H₁₄O₂ | 178.23 | 166-168 |

| 4-Isopropylbenzoic acid | 536-66-3 | C₁₀H₁₂O₂ | 164.2 | Not specified |

| 4-Methoxybenzoic acid | 100-09-4 | C₈H₈O₃ | 152.15 | 182-185 |

属性

IUPAC Name |

4-(2-methoxypropan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,14-3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMRYQGFJASPGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50604-11-0 | |

| Record name | 4-(2-methoxypropan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxypropan-2-yl)benzoic acid typically involves the alkylation of 4-hydroxybenzoic acid with 2-methoxypropane in the presence of a suitable base. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Dimethyl sulfoxide (DMSO) or acetone

Temperature: 50-70°C

Reaction Time: 4-6 hours

The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzoic acid is replaced by the 2-methoxypropan-2-yl group, yielding the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Continuous stirred-tank reactors (CSTR) or batch reactors

Purification: Crystallization or distillation

Yield Optimization: Use of catalysts and optimized reaction conditions to maximize yield and purity

化学反应分析

Types of Reactions

4-(2-Methoxypropan-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

Major Products

Oxidation: 4-(2-Methoxypropan-2-yl)benzaldehyde or this compound

Reduction: 4-(2-Methoxypropan-2-yl)benzyl alcohol

Substitution: 4-(2-Halopropan-2-yl)benzoic acid

科学研究应用

4-(2-Methoxypropan-2-yl)benzoic acid has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials.

作用机制

The mechanism of action of 4-(2-Methoxypropan-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by:

Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic processes.

Receptor Interaction: Acting as an agonist or antagonist to modulate receptor-mediated signaling pathways.

相似化合物的比较

Substituents with Ether Linkages

- 4-(1-Methoxypropan-2-yloxy)-2-Methylbenzoic Acid (C${12}$H${16}$O$_4$, MW 224.25 g/mol): Features a methyl group at the ortho position and a methoxypropan-2-yloxy substituent. This derivative highlights the impact of substituent position on molecular properties .

- Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate : Contains propargyl ether groups, enhancing reactivity in click chemistry applications. The absence of a carboxylic acid group distinguishes its applications, favoring use in polymer synthesis or as a crosslinking agent .

Halogenated Derivatives

- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic Acid : Incorporates halogen atoms (Br, Cl) and a methoxycarbonyl group. Halogens increase molecular weight (MW ~293.55 g/mol) and may enhance bioactivity, while the ester group offers hydrolytic versatility. This compound is synthesized via catalytic hydrogenation, differing from the ether-forming reactions of the target compound .

- 4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic Acid (C${14}$H${12}$BrNO$_5$S, MW 370.22 g/mol): A sulfonamide derivative with bromine and methoxy groups. The sulfonamide moiety enhances hydrogen-bonding capacity, making it suitable for enzyme inhibition studies. Its larger size and polar groups contrast with the target compound’s simpler structure .

Amino and Protected Amino Derivatives

- 4-(1-((tert-Butoxycarbonyl)amino)-2-methylpropan-2-yl)benzoic Acid: Features a Boc-protected amino group, increasing molecular weight (MW ~307.36 g/mol) and steric hindrance. Such derivatives are intermediates in peptide synthesis, where the Boc group enables controlled deprotection. The target compound’s lack of an amino group limits its use in this niche .

- 2-[(1-Methoxy-2-methylpropan-2-yl)-(trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic Acid Hydrochloride (C${19}$H${27}$ClF$3$N$3$O$_4$, MW 453.89 g/mol): Combines trifluoroacetyl and piperazine groups, enhancing bioavailability and targeting specific receptors. The fluorine atoms improve metabolic stability, a feature absent in the target compound .

Simple Alkyl Substituents

- 4-Isopropylbenzoic Acid (C${10}$H${12}$O$_2$, MW 164.20 g/mol): A simpler analog with an isopropyl group. The absence of an ether oxygen reduces polarity, lowering solubility in polar solvents.

Comparative Data Table

生物活性

4-(2-Methoxypropan-2-yl)benzoic acid, also known as a benzoic acid derivative, has garnered attention due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 194.23 g/mol

- CAS Number : 18174432

This compound features a benzoic acid moiety with a methoxypropan group that influences its biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : The compound could act as a ligand for receptors, influencing neurotransmitter systems or hormonal regulation.

- Antioxidant Activity : Its structural components may contribute to reducing oxidative stress in cells.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell growth. Studies suggest that derivatives can induce apoptosis in cancer cells by modulating the expression of proteins involved in cell survival and death pathways .

- Anti-inflammatory Effects : This compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus demonstrating potential as an anti-inflammatory agent .

- Antimicrobial Properties : The benzoic acid derivatives are known for their antibacterial activity, potentially through the inhibition of bacterial folate synthesis.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Cytotoxicity Studies : A study on related benzoyltaurinamide derivatives assessed their anticancer activity against various cancer cell lines using MTT assays. Compounds with similar structures displayed significant cytotoxic effects, indicating a potential for this compound to exhibit similar properties .

- Protein Degradation Pathways : Another investigation highlighted that benzoic acid derivatives could enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway. This suggests that this compound may play a role in cellular homeostasis and protein turnover .

- In Silico Studies : Computational studies have indicated that compounds similar to this compound can act as binders to key enzymes involved in metabolic processes, suggesting a mechanism by which they exert their biological effects .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 4-(2-Methoxypropan-2-yl)benzoic acid in academic research?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the benzoic acid core. Key steps include:

- Introduction of the methoxypropan-2-yl group via nucleophilic substitution or coupling reactions.

- Protection/deprotection strategies for the carboxylic acid group to prevent side reactions.

- Purification using column chromatography or recrystallization to ensure high purity.

- Common reagents include potassium permanganate (oxidation), sodium methoxide (base), and lithium aluminum hydride (reduction) .

- Example Table :

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Substitution | 2-Methoxypropene, H<sup>+</sup> catalyst | ~60-70 |

| 2 | Deprotection | HCl (aqueous) | >90 |

Q. How can researchers characterize the crystallographic structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

- Structure Refinement : Employ SHELXL for refinement, optimizing parameters like thermal displacement and occupancy .

- Validation : Cross-check with CCDC databases to confirm bond lengths/angles.

Q. What are the solubility and stability considerations for handling this compound?

- Solubility : Limited aqueous solubility (common in aromatic acids); prefers polar aprotic solvents (e.g., DMSO, DMF). Stability is maintained under inert atmospheres but degrades with prolonged exposure to light or strong oxidizers .

Advanced Research Questions

Q. What computational methods predict electron localization and reactivity of this compound?

- Methodological Answer :

- Electron Localization Function (ELF) : Analyze bonding behavior using Gaussian09 at the B3LYP/6-311G** level.

- Molecular Dynamics (MD) : Simulate solvent interactions in explicit water models using GROMACS.

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- Cross-Validation : Combine <sup>1</sup>H/<sup>13</sup>C NMR, IR, and high-resolution mass spectrometry (HRMS).

- Dynamic NMR : Resolve conformational ambiguities (e.g., hindered rotation of the methoxypropan-2-yl group).

- X-ray Crystallography : Use SHELX-refined structures to validate proposed geometries .

Q. What strategies optimize derivative synthesis for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Parallel Synthesis : Employ automated flow reactors to screen reaction conditions (temperature, catalyst loading).

- Click Chemistry : Introduce bioorthogonal groups (e.g., azides) for modular functionalization.

- Table : Key Derivatives and Modifications

| Derivative | Functional Group Added | Biological Target Tested |

|---|---|---|

| A | Sulfonamide | Carbonic anhydrase inhibition |

| B | Hydrazone | Antioxidant activity |

Q. How does the methoxypropan-2-yl substituent influence biological target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., cyclooxygenase-2).

- Pharmacophore Mapping : Identify hydrophobic interactions facilitated by the branched methoxy group.

- In Vitro Assays : Compare IC50 values of parent compound vs. analogs lacking the substituent .

Data Contradiction Analysis

- Example Contradiction : Discrepancies in reported solubility (e.g., vs. 15).

- Resolution : Conduct controlled experiments under standardized conditions (pH, temperature) and publish datasets with detailed metadata.

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。